Linalyl chloroacetate
CAS No.:
Cat. No.: VC14040548
Molecular Formula: C12H19ClO2
Molecular Weight: 230.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClO2 |
|---|---|
| Molecular Weight | 230.73 g/mol |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl 2-chloroacetate |
| Standard InChI | InChI=1S/C12H19ClO2/c1-5-12(4,15-11(14)9-13)8-6-7-10(2)3/h5,7H,1,6,8-9H2,2-4H3 |
| Standard InChI Key | KOWCUAVOQZQRRN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCCC(C)(C=C)OC(=O)CCl)C |
Introduction
Chemical Identity and Structural Properties
Linalyl chloroacetate (systematic name: [(3,7-dimethylocta-1,6-dien-3-yl)oxy] chloroacetate) is characterized by the molecular formula C₁₂H₁₉ClO₂ and a molecular weight of 230.73 g/mol. Structurally, it combines the monoterpene alcohol linalool with chloroacetic acid via an ester linkage. The chloroacetate group introduces electron-withdrawing effects, influencing reactivity compared to non-halogenated esters like linalyl acetate .
Physical and Spectroscopic Data
While experimental data for linalyl chloroacetate remain sparse, its properties can be extrapolated from analogs:
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Boiling Point: Estimated at 110–120°C at 1 mmHg (cf. benzyl 2-chloroacetate: 90°C/1 mmHg ).
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Density: Predicted ~1.10–1.15 g/mL at 25°C, slightly lower than benzyl 2-chloroacetate (1.215 g/mL ) due to linalool’s branched structure.
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Solubility: Likely insoluble in water but miscible with alcohols, oils, and organic solvents (e.g., dichloromethane, DMF) .
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Spectroscopic Features: IR would show C=O stretching at ~1,740 cm⁻¹ and C-Cl at 750 cm⁻¹. ¹H NMR signals include linalool’s olefinic protons (δ 5.0–5.4 ppm) and the chloroacetate methylene (δ 4.1–4.3 ppm) .
Table 1: Comparative Properties of Linalyl Chloroacetate and Analogous Esters
Synthesis and Reaction Mechanisms
Conventional Esterification Routes
Linalyl chloroacetate is synthesized via acid-catalyzed esterification, analogous to benzyl 2-chloroacetate production :
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Reagents: Linalool, chloroacetyl chloride, base (e.g., N,N-diisopropylethylamine, DIPEA).
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Conditions: Solvent (dichloromethane or toluene), 0–25°C, inert atmosphere.
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Mechanism: Nucleophilic acyl substitution, where linalool’s hydroxyl attacks chloroacetyl chloride’s carbonyl carbon, displacing chloride .
Key Optimization Factors:
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Base Selection: DIPEA enhances yields (85% in benzyl analogs ) by scavenging HCl.
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Solvent Polarity: Dichloromethane improves miscibility of reagents vs. non-polar solvents .
Table 2: Synthetic Yields Under Varied Conditions (Extrapolated from )
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DIPEA | CH₂Cl₂ | 25 | 80–85* |
| Triethylamine | THF | 25 | 45–50* |
| Pyridine | Toluene | 25 | 70–75* |
| *Estimated values based on benzyl 2-chloroacetate synthesis . |
Alternative Pathways
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Enzymatic Esterification: Lipase-catalyzed reactions could offer greener synthesis, though chloroacetyl’s reactivity may challenge enzyme stability.
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Microwave-Assisted Synthesis: Potential to reduce reaction time from hours to minutes, as demonstrated for related esters .
Recent Research and Future Directions
Despite limited direct studies, emerging trends include:
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Hybrid Catalysts: Immobilized lipases for sustainable synthesis, reducing reliance on corrosive chloroacetyl chloride.
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Structure-Activity Relationships: Computational modeling (e.g., DFT) to predict reactivity and bioactivity vs. linalyl acetate .
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Environmental Impact: Biodegradation studies to address persistence concerns of chlorinated esters.
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